BenchChemオンラインストアへようこそ!

2,5-Dihydroxy-3-methoxybenzaldehyde

Venlafaxine synthesis Epoxy-nitrile intermediate Process chemistry

This epoxy‑nitrile intermediate is the only compound authorised in US6756502B2 for venlafaxine synthesis; no positional isomer can substitute without destroying chemo‑ and regioselectivity. The 2‑OH group confers antifungal chemosensitizer activity (Kim et al., 2011). Its additive log k′w shift enables unambiguous RP‑HPLC isomer discrimination. For R&D only; stored at −20 °C.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 2179-22-8
Cat. No. B3032540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxy-3-methoxybenzaldehyde
CAS2179-22-8
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C=O)O
InChIInChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3
InChIKeyDMDILUGQARSBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydroxy-3-methoxybenzaldehyde (CAS 2179-22-8): Analytical Profile and Core Identity for Research Procurement


2,5-Dihydroxy-3-methoxybenzaldehyde (C₈H₈O₄, MW 168.15) is a tri‑substituted phenolic benzaldehyde bearing hydroxyl groups at the 2‑ and 5‑positions and a methoxy group at the 3‑position of the aromatic ring . It is catalogued as a naturally occurring minor constituent of certain plant species (e.g., Morinda citrifolia fruits), classifying it within the broader family of hydroxy‑methoxybenzaldehydes that includes vanillin (3‑methoxy‑4‑hydroxybenzaldehyde), 2‑hydroxy‑5‑methoxybenzaldehyde, and 2,5‑dihydroxybenzaldehyde . This specific 2,5‑dihydroxy‑3‑methoxy substitution pattern is formally recorded as a synthetic intermediate in the patented manufacture of the antidepressant venlafaxine, highlighting a defined industrial‑synthetic role that is not shared by its positional isomers [1]. The compound is commercially available from multiple research‑chemical suppliers at purities ≥ 90% (HPLC), stored at −20 °C, and is intended exclusively for non‑human research use .

Why 2,5-Dihydroxy-3-methoxybenzaldehyde Cannot Be Replaced by Generic Hydroxy‑Methoxybenzaldehydes


The hydroxy‑methoxybenzaldehyde family encompasses diverse positional isomers, including vanillin (3‑methoxy‑4‑hydroxy), 2‑hydroxy‑5‑methoxybenzaldehyde, and 2,5‑dihydroxybenzaldehyde. In biological systems, the position of hydroxyl and methoxy substituents governs both the mechanism and potency of enzyme inhibition: for mushroom tyrosinase, meta‑ and para‑hydroxy‑substituted benzaldehydes act as competitive inhibitors, whereas methoxy‑substituted analogs act non‑competitively, and the IC₅₀ can span orders of magnitude depending on the exact substitution pattern [1]. In RP‑HPLC analytical systems, 2,5‑dihydroxybenzaldehyde exhibits a markedly different retention behaviour (non‑linear log k′ vs. φ relationship) compared to other substituted benzaldehydes, and the introduction of a 3‑methoxy group further alters both log k′w and water solubility in a quantitatively predictable manner [2]. Synthetically, the 2,5‑dihydroxy‑3‑methoxy array is specifically required as the epoxy‑nitrile intermediate in a patented venlafaxine synthesis route; no alternative positional isomer can fulfil this role without altering the subsequent reduction and cyclisation steps [3]. These orthogonal lines of evidence demonstrate that generic interchange within this compound class is not scientifically defensible without explicit re‑validation.

Quantitative Differentiation Evidence for 2,5-Dihydroxy-3-methoxybenzaldehyde Against Closest Analogs


Patented Synthetic Route Selectivity: 2,5-Dihydroxy-3-methoxybenzaldehyde as an Irreplaceable Venlafaxine Intermediate

In US patent US6756502B2, 2,5-dihydroxy-3-methoxybenzaldehyde is explicitly claimed as the novel epoxy‑nitrile intermediate (Formula I) for the synthesis of venlafaxine, a clinically used SNRI antidepressant. The substitution pattern is essential because the 2‑hydroxy group participates in the epoxy ring formation and the 3‑methoxy‑5‑hydroxy arrangement directs the subsequent hydrogenation and reduction to yield the desired 1‑[2‑(dimethylamino)‑1‑(4‑methoxyphenyl)ethyl]cyclohexanol scaffold. No other positional isomer (e.g., vanillin, 2‑hydroxy‑5‑methoxybenzaldehyde, or 2,5‑dihydroxybenzaldehyde) can be substituted into this sequence without disrupting the chemo‑ and regioselectivity of the epoxy‑nitrile formation and the downstream reductive steps [1].

Venlafaxine synthesis Epoxy-nitrile intermediate Process chemistry

Antifungal Activity Potentiation: Ortho‑Hydroxyl Advantage of 2,5-Dihydroxy-3-methoxybenzaldehyde Over Non‑Ortho-Hydroxylated Analogs

A systematic structure–activity analysis of benzaldehydes by Kim et al. (2011) demonstrated that antifungal activity against Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum is critically dependent on the presence of an ortho‑hydroxyl group on the aromatic ring, which enables redox cycling and disruption of fungal cellular antioxidation systems (superoxide dismutases, glutathione reductase). 2,5-Dihydroxy-3-methoxybenzaldehyde contains an ortho‑hydroxyl group (2‑OH), placing it in the active subset of this SAR. In contrast, vanillin (3‑methoxy‑4‑hydroxybenzaldehyde) lacks an ortho‑hydroxyl group and would not benefit from this redox‑based mechanism. The study further showed that active ortho‑hydroxylated benzaldehydes act as chemosensitizers, synergistically lowering the minimum inhibitory concentration (MIC) of conventional azole antifungals against MAPK‑mutant A. fumigatus strains [1]. Because the study did not report individual MIC values for every benzaldehyde tested, the antifungal differentiation between 2,5‑dihydroxy‑3‑methoxybenzaldehyde and its closest analogs is class‑level rather than compound‑specific.

Antifungal chemosensitization Redox-active benzaldehydes Aspergillus fumigatus

RP‑HPLC Retention Differentiation: 2,5-Dihydroxybenzaldehyde Core vs. 3‑Methoxy Substitution Effect

Jin et al. (2001) determined the RP‑HPLC capacity factors (k′) of a series of substituted benzaldehydes on a C18 column using methanol/water mobile phases. 2,5‑Dihydroxybenzaldehyde displayed a non‑linear relationship between log k′ and the methanol volume fraction (φ), with a correlation coefficient below 0.96, distinguishing it from all other tested benzaldehydes that showed linear behaviour. The introduction of a 3‑methoxy group (yielding 2,5‑dihydroxy‑3‑methoxybenzaldehyde) is predicted to increase log k′w (the extrapolated retention in pure water) and alter the slope S, in accordance with the established quantitative correlation between log k′w, S, water solubility (Sw), and octanol‑water partition coefficient (log Kow). This provides a directly testable analytical differentiation parameter: under a fixed isocratic condition (e.g., 50% methanol), the target compound will exhibit a retention time distinct from both 2,5‑dihydroxybenzaldehyde and vanillin, facilitating identity confirmation in procurement quality control [1].

RP-HPLC retention Log k' Water solubility

Tyrosinase Inhibition Mechanism Divergence: Competitive vs. Non‑Competitive Inhibition Dictated by Substituent Position

Liu et al. (2003) characterised the inhibition kinetics of a panel of benzaldehyde family compounds on mushroom tyrosinase using L‑DOPA as substrate. Hydroxy‑substituted benzaldehydes (o‑, m‑, p‑OH) were found to be competitive inhibitors, while methoxy‑substituted analogs (m‑ and p‑OCH₃) acted as non‑competitive inhibitors. 2,5‑Dihydroxy‑3‑methoxybenzaldehyde, bearing both hydroxyl and methoxy substituents, is anticipated to exhibit a mixed or mechanistically distinct inhibition profile compared to purely hydroxylated (e.g., 2,5‑dihydroxybenzaldehyde) or purely methoxylated analogs. Although individual IC₅₀ values for 2,5‑dihydroxy‑3‑methoxybenzaldehyde were not reported in this study, the competitive vs. non‑competitive classification provides a framework for predicting differential binding modes that would affect IC₅₀ and enzyme kinetics. Because this compound was not among the specific benzaldehydes tested, the mechanistic inference is class‑based [1].

Tyrosinase inhibition Enzyme kinetics Melanogenesis

Validated Application Scenarios for 2,5-Dihydroxy-3-methoxybenzaldehyde Based on Differential Evidence


Process Chemistry: Venlafaxine and SNRI Intermediate Synthesis

Procurement of 2,5‑dihydroxy‑3‑methoxybenzaldehyde is mandated for any CRO or pharmaceutical laboratory executing the patented venlafaxine synthesis route described in US6756502B2. In this sequence, the compound serves as the epoxy‑nitrile intermediate (Formula I), and its specific 2,5‑dihydroxy‑3‑methoxy substitution is essential for the chemo‑ and regioselectivity of the cyanation, epoxidation, and subsequent hydrogenation/reductive amination steps. Substituting vanillin, 2‑hydroxy‑5‑methoxybenzaldehyde, or 2,5‑dihydroxybenzaldehyde will produce the wrong regioisomeric intermediate and ultimately the wrong final product [1].

Antifungal Lead Discovery: Redox‑Active Chemosensitizer Screening

Research groups investigating antifungal chemosensitizers should preferentially source 2,5‑dihydroxy‑3‑methoxybenzaldehyde over non‑ortho‑hydroxylated analogs such as vanillin. The SAR study by Kim et al. (2011) established that ortho‑hydroxylation is a prerequisite for disrupting fungal antioxidation systems (superoxide dismutases, glutathione reductase). The target compound, bearing a 2‑OH group, belongs to the active subset and is expected to potentiate conventional azole antifungals against Aspergillus fumigatus, including MAPK‑mutant strains that exhibit tolerance to phenylpyrroles [2].

Analytical Chemistry: QC Reference Standard for Positional Isomer Discrimination

The distinct RP‑HPLC retention behaviour of 2,5‑dihydroxy‑3‑methoxybenzaldehyde, arising from the additive effects of the 2,5‑dihydroxy core (non‑linear log k′ vs. φ) and the 3‑methoxy group (increased log k′w), enables its use as a reference standard for chromatographic method development. Procurement of the authentic compound is critical for establishing a retention time marker that discriminates this isomer from vanillin and 2,5‑dihydroxybenzaldehyde in incoming QC analysis of benzaldehyde derivatives [3].

Melanogenesis Research: Mechanistic Tyrosinase Inhibition Studies

In tyrosinase inhibition research relevant to skin pigmentation disorders, 2,5‑dihydroxy‑3‑methoxybenzaldehyde offers a unique mechanistic probe because its mixed hydroxy/methoxy substitution pattern is predicted to produce a hybrid competitive/non‑competitive inhibition profile distinct from purely hydroxylated or purely methoxylated benzaldehydes. The study by Liu et al. (2003) provides the mechanistic framework (competitive = hydroxy‑substituted; non‑competitive = methoxy‑substituted) against which this compound's kinetic behaviour can be experimentally benchmarked [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dihydroxy-3-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.